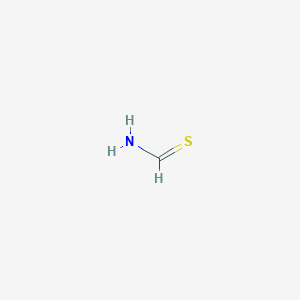
trimagnesium;dioxido(oxo)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trimagnesium;dioxido(oxo)silane is a chemical compound that combines silicic acid with magnesium in a 1:3 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Silicic acid itself is a weak acid that contains silicon, oxygen, and hydroxyl groups, and it plays a significant role in biomineralization and other natural processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H6Si2O7), magnesium salt (1:3) typically involves the reaction of silicic acid with magnesium salts under controlled conditions. One common method is to dissolve silicic acid in water and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of silicic acid (H6Si2O7), magnesium salt (1:3) may involve large-scale reactions using similar principles. The process often includes the use of reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and processed for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
trimagnesium;dioxido(oxo)silane can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silicic acid and magnesium hydroxide.
Condensation: Under certain conditions, silicic acid can condense to form polymeric structures, which may involve the magnesium salt as well.
Common Reagents and Conditions
Common reagents used in reactions with silicic acid (H6Si2O7), magnesium salt (1:3) include water, acids, and bases. The reactions are typically carried out at controlled pH and temperature to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving silicic acid (H6Si2O7), magnesium salt (1:3) include silicic acid, magnesium hydroxide, and various polymeric silicic acid structures .
Wissenschaftliche Forschungsanwendungen
trimagnesium;dioxido(oxo)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: The compound plays a role in biomineralization processes and is studied for its effects on biological systems.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery and tissue engineering.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Wirkmechanismus
The mechanism of action of silicic acid (H6Si2O7), magnesium salt (1:3) involves its interaction with various molecular targets and pathways. In biological systems, it may interact with proteins and enzymes, influencing processes such as biomineralization. The compound’s effects are mediated through its ability to form complexes with other molecules and its role in the formation of polymeric structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orthosilicic acid (H4SiO4): A simpler form of silicic acid with a single silicon atom.
Metasilicic acid (H2SiO3): Another form of silicic acid with a different structure.
Disilicic acid (H2Si2O5): A compound with two silicon atoms and a different arrangement of oxygen and hydroxyl groups.
Uniqueness
trimagnesium;dioxido(oxo)silane is unique due to its specific ratio of silicic acid to magnesium and its resulting properties. This compound’s ability to form polymeric structures and its role in various applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
15702-53-1 |
|---|---|
Molekularformel |
Mg3O3Si+4 |
Molekulargewicht |
149 g/mol |
IUPAC-Name |
trimagnesium;dioxido(oxo)silane |
InChI |
InChI=1S/3Mg.O3Si/c;;;1-4(2)3/q3*+2;-2 |
InChI-Schlüssel |
RYFBLTRUKMEXNJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Kanonische SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
| 15702-53-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















